molecular formula C18H18ClNO3 B2358836 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate CAS No. 1242013-15-5

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate

Cat. No.: B2358836
CAS No.: 1242013-15-5
M. Wt: 331.8
InChI Key: KQNSJGQOGZPYEN-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesized compounds, including those with chloro- and fluoro-substituted phenyl rings or N,N-dimethyl ethyl substitutions, have demonstrated significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings suggest potential therapeutic applications of such compounds in treating inflammation, cancer, and infections (Vachala, Srinivasan, & Prakash, 2011).

Organic Synthesis and Catalysis

  • The development of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands illustrates advanced synthesis techniques for creating compounds with potential applications in catalysis and material science. These compounds display unique structural and spectroscopic characteristics, highlighting the versatility of amino-substituted compounds in designing complex metal-organic frameworks (Mondal et al., 2005).

Structural Chemistry

  • The synthesis and crystal structure analysis of various amino-substituted benzoic acid derivatives provide insights into hydrogen bonding patterns and molecular arrangements. Such studies are crucial for understanding the structural basis of molecular interactions and designing molecules with desired properties (Kumar et al., 2017).

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-3-4-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-7-16(19)8-6-15/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNSJGQOGZPYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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